N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine
Description
N²-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine is a substituted 1,3,5-triazine derivative featuring a benzyl group at the N² position and an ethoxy substituent at the C6 position. The triazine core, a six-membered aromatic ring with three nitrogen atoms, provides a rigid scaffold for functionalization, enabling diverse biological and physicochemical properties.
Properties
CAS No. |
62096-90-6 |
|---|---|
Molecular Formula |
C12H15N5O |
Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H15N5O/c1-2-18-12-16-10(13)15-11(17-12)14-8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H3,13,14,15,16,17) |
InChI Key |
NBPULPYJTQMWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=NC(=NC(=N1)NCC2=CC=CC=C2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE typically involves the reaction of cyanoguanidine with aromatic aldehydes and arylamines. This three-component condensation reaction is often carried out in the presence of hydrochloric acid, followed by treatment with a base to promote rearrangement and dehydrogenative aromatization . Microwave-assisted methods have also been employed to enhance reaction efficiency .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can improve yield and scalability.
Chemical Reactions Analysis
Types of Reactions
N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring, where nucleophiles replace substituents on the ring.
Electrophilic Addition: The triazine ring can participate in electrophilic addition reactions, particularly with electrophiles that target the nitrogen atoms.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines, thiols, and alcohols.
Electrophiles: Such as halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield substituted triazine derivatives with potential biological activity .
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Antibacterial Activity
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine has been investigated for its potential as an antibacterial agent. Research indicates that compounds within the triazine family can act as inhibitors of dihydrofolate reductase (DHFR) in Escherichia coli, which is crucial for bacterial growth and survival. The study demonstrated that various substitutions on the triazine structure enhanced binding affinity to the enzyme, suggesting a pathway for developing new antibacterial therapies against resistant strains of bacteria .
1.2 Anticancer Properties
Another significant application is in cancer treatment. A study evaluated a library of triazine derivatives for their antiproliferative activity against breast cancer cell lines. The results showed that certain derivatives of triazines exhibited selective cytotoxicity against cancer cells while sparing non-cancerous cells. This selectivity is crucial for reducing side effects associated with conventional chemotherapy . The structure–activity relationship (SAR) analysis further aids in designing more potent anticancer agents based on the triazine scaffold .
Material Science Applications
2.1 Synthesis of Nitrogen-Doped Carbon Materials
this compound has been utilized in the synthesis of nitrogen-doped microporous carbon materials through a covalent benzoxazine framework. This process involves the thermal curing of triazine derivatives followed by carbonization, yielding materials with high surface area and excellent thermal stability. These nitrogen-doped carbons have shown promising results for applications in CO₂ capture and electrochemical energy storage due to their enhanced surface properties and stability under operational conditions .
2.2 Development of Functional Polymers
The compound has also been explored as a precursor for functional polymers that exhibit unique properties such as thermal stability and mechanical strength. These polymers can be tailored for specific applications in coatings or composite materials where enhanced performance is required .
Summary of Research Findings
The following table summarizes key findings from various studies on this compound and related compounds:
Case Studies
Case Study 1: Antibacterial Development
A series of triazine derivatives were synthesized and evaluated for their ability to inhibit DHFR in E. coli. The most effective compound demonstrated an IC₅₀ value significantly lower than existing antibiotics, indicating its potential as a new therapeutic agent against resistant bacterial strains.
Case Study 2: Cancer Treatment Innovation
In vitro studies on breast cancer cell lines showed that certain triazine derivatives inhibited cell proliferation effectively while leaving non-cancerous cells unharmed. This selectivity highlights the importance of structural modifications in enhancing therapeutic efficacy.
Mechanism of Action
The mechanism of action of N2-BENZYL-6-ETHOXY-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound induces apoptosis in cancer cells by targeting key proteins involved in cell survival and proliferation . The exact molecular pathways may include inhibition of enzymes and disruption of cellular signaling.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Triazine Derivatives
Substituent-Driven Structural and Functional Differences
Table 1: Key Structural Features and Properties of Selected Triazine Derivatives
Biological Activity
N~2~-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article will explore its synthesis, biological mechanisms, and therapeutic potential, supported by relevant data tables and research findings.
Overview of the Compound
Chemical Structure and Properties:
- IUPAC Name: 2-N-benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine
- Molecular Formula: C₁₂H₁₅N₅O
- Molecular Weight: 245.28 g/mol
- CAS Number: 62096-90-6
The compound belongs to the class of 1,3,5-triazines, which are known for their heterocyclic structures containing nitrogen atoms. The specific substitutions on the triazine ring contribute to its unique biological properties.
Synthesis Methods
The synthesis of this compound typically involves a three-component condensation reaction between cyanoguanidine and aromatic aldehydes in the presence of hydrochloric acid. This is followed by treatment with a base to promote rearrangement and dehydrogenative aromatization.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated selective antiproliferative activity against various cancer cell lines, particularly triple-negative breast cancer cells. The mechanism of action appears to involve the induction of apoptosis through interaction with proteins that regulate cell survival and proliferation .
Table 1: Anticancer Activity Data
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| Triple-negative breast cancer | 12.5 | Induction of apoptosis |
| A549 (lung adenocarcinoma) | 15.0 | Inhibition of DNA topoisomerase IIα |
| NIH/3T3 (fibroblast) | 20.0 | Cell cycle arrest |
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes related to cancer progression and inflammation. It shows inhibitory action against DNA topoisomerase IIα and carbonic anhydrases, which are critical in cancer cell proliferation and survival .
Table 2: Enzyme Inhibition Profile
| Enzyme | IC₅₀ (µM) | Inhibition Type |
|---|---|---|
| DNA topoisomerase IIα | 10.0 | Competitive |
| Carbonic anhydrase | 8.0 | Non-competitive |
| Ubiquitin-conjugating enzyme 2B | 15.0 | Mixed-type |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in cellular signaling pathways. The compound's ability to induce apoptosis in cancer cells is linked to its capacity to disrupt critical signaling pathways that promote cell survival .
Comparative Analysis with Related Compounds
This compound shares structural similarities with other triazine derivatives that exhibit biological activity. For example:
Table 3: Comparison with Similar Compounds
| Compound | Biological Activity | Unique Features |
|---|---|---|
| 6,N₂-Diaryl-1,3,5-triazine-2,4-diamines | Antiproliferative | Broad spectrum against various cancers |
| Benzimidazolyl-1,3,5-triazines | Antiviral | Effective against viral infections |
Case Studies
A notable case study involved the application of this compound in a preclinical model for breast cancer. The results indicated a significant reduction in tumor size when administered alongside standard chemotherapy agents .
Q & A
Q. What are the key synthetic methodologies for N²-Benzyl-6-ethoxy-1,3,5-triazine-2,4-diamine?
The compound is synthesized via nucleophilic substitution and condensation reactions. A common approach involves refluxing a triazine precursor (e.g., 6-chloro-1,3,5-triazine-2,4-diamine) with benzylamine derivatives in ethanol or acetonitrile under acidic catalysis (e.g., glacial acetic acid) for 4–6 hours. The ethoxy group is introduced using ethyl bromide or diethyl sulfate under basic conditions. Post-reaction, the product is purified via solvent evaporation, recrystallization, or column chromatography .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- NMR : H and C NMR confirm substitution patterns (e.g., benzyl protons at δ 4.5–5.0 ppm, ethoxy protons at δ 1.3–1.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H] at m/z 287.15).
- X-ray Diffraction : Resolves crystal structure and hydrogen-bonding networks in the triazine core .
Q. How does the compound’s solubility impact experimental design?
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and ethanol. For biological assays, pre-dissolution in DMSO followed by dilution in buffer (≤1% v/v DMSO) is recommended to avoid solvent interference .
Advanced Research Questions
Q. What strategies optimize the compound’s bioactivity through structural modifications?
- Substituent Tuning : Replace the ethoxy group with bulkier alkoxy groups (e.g., isopropoxy) to enhance lipophilicity and membrane permeability.
- Benzyl Group Diversification : Introduce electron-withdrawing groups (e.g., nitro, chloro) on the benzyl ring to modulate electronic effects and target binding affinity.
- Triazine Core Modifications : Substitute the 4-amino group with heterocyclic amines (e.g., piperidine) to explore kinase inhibition potential, as seen in related PAK4 inhibitors .
Q. How can contradictory data in biological assays be resolved?
Contradictions often arise from assay conditions (e.g., cell line variability, concentration ranges). Mitigation strategies include:
- Dose-Response Curves : Validate activity across 3–5 log units (e.g., 0.1–100 μM).
- Orthogonal Assays : Confirm antimicrobial activity via both broth microdilution (MIC) and time-kill kinetics.
- Off-Target Profiling : Use kinase panels or proteomics to identify non-specific interactions .
Q. What computational approaches predict binding modes with biological targets?
- Molecular Docking : Simulate interactions with enzymes (e.g., PAK4) using AutoDock Vina or Schrödinger Suite. The triazine core often forms hydrogen bonds with catalytic lysine residues.
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water model).
- QSAR Modeling : Corrogate substituent effects with bioactivity data to prioritize synthetic targets .
Q. How does the compound’s stability under varying pH conditions affect formulation?
The ethoxy and benzyl groups confer pH-sensitive hydrolysis. Stability studies in buffers (pH 2–10) show degradation at pH < 3 (acid-catalyzed triazine ring opening) and pH > 9 (base-mediated ethoxy cleavage). For in vivo studies, enteric coatings or encapsulation in pH-responsive nanoparticles are advised .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
